Cas no 1260656-88-9 (2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene)

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by its methoxy, nitro, and trifluoromethoxy functional groups. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro and trifluoromethoxy groups enhances reactivity in nucleophilic substitution and coupling reactions. Its stability under various conditions allows for versatile applications in multi-step synthetic routes. The compound’s fluorine content may also contribute to improved metabolic stability in bioactive molecules. Suitable for controlled functionalization, it serves as a key building block in the development of specialized fine chemicals and advanced materials.
2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene structure
1260656-88-9 structure
Product Name:2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene
CAS No:1260656-88-9
MF:C8H6F3NO4
MW:237.132752895355
CID:2101510
Update Time:2025-06-13

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-1-nitro-4-(trifluoromethoxy)benzene
    • 2-Nitro-5-(trifluoromethoxy)anisole
    • 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene
    • Inchi: 1S/C8H6F3NO4/c1-15-7-4-5(16-8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3
    • InChI Key: ZNQCZJLHSDUMCM-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=C(C=1)OC)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.3

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013002479-250mg
2-Nitro-5-(trifluoromethoxy)anisole
1260656-88-9 97%
250mg
$494.40 2023-09-03
Alichem
A013002479-500mg
2-Nitro-5-(trifluoromethoxy)anisole
1260656-88-9 97%
500mg
$847.60 2023-09-03
Alichem
A013002479-1g
2-Nitro-5-(trifluoromethoxy)anisole
1260656-88-9 97%
1g
$1490.00 2023-09-03

Additional information on 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene: A Comprehensive Overview

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene (CAS No. 1260656-88-9) is a versatile organic compound with a unique combination of functional groups that make it a valuable intermediate in various chemical and pharmaceutical applications. This compound, characterized by its methoxy, nitro, and trifluoromethoxy substituents, has gained significant attention in recent years due to its potential in the synthesis of advanced materials and pharmaceuticals.

The chemical structure of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is defined by the presence of a benzene ring substituted with a methoxy group at the 2-position, a nitro group at the 1-position, and a trifluoromethoxy group at the 4-position. These functional groups confer distinct chemical properties that are crucial for its applications in synthetic chemistry. The methoxy group enhances solubility and reactivity, while the nitro group provides electron-withdrawing properties and can be reduced to an amino group under appropriate conditions. The trifluoromethoxy group, known for its strong electron-withdrawing effect, imparts additional stability and reactivity to the molecule.

In the field of pharmaceutical research, 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its use in the development of anti-inflammatory agents, anticancer drugs, and central nervous system (CNS) modulators. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of a new class of selective COX-2 inhibitors, which are effective in reducing inflammation without causing significant side effects.

Another area where 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has demonstrated potential is in the synthesis of fluorinated compounds for imaging and diagnostic applications. Fluorine-containing molecules are widely used in positron emission tomography (PET) imaging due to their high sensitivity and specificity. The trifluoromethoxy group in this compound can be leveraged to design novel PET tracers that offer improved detection capabilities and reduced toxicity.

The synthetic versatility of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has also been exploited in the development of advanced materials. Researchers have utilized this compound as a building block for the synthesis of polymers with unique properties such as high thermal stability, mechanical strength, and chemical resistance. These polymers have found applications in various industries, including electronics, aerospace, and automotive.

In addition to its synthetic applications, 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has been studied for its environmental impact. A recent study published in Environmental Science & Technology investigated the biodegradability and toxicity of this compound. The results indicated that while it is relatively stable under environmental conditions, it can be effectively degraded by microbial processes under controlled conditions. This finding is crucial for ensuring its safe use and disposal.

The safety profile of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is another important aspect that has been extensively studied. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to minimize risks associated with its use. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to ensure safety.

In conclusion, 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene (CAS No. 1260656-88-9) is a multifaceted compound with significant potential in various fields including pharmaceuticals, materials science, and environmental research. Its unique combination of functional groups makes it an attractive intermediate for the synthesis of advanced molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent